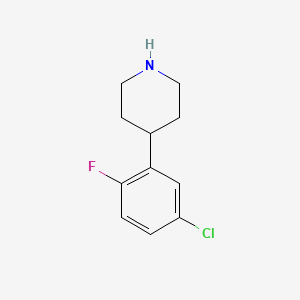
4-(5-Chloro-2-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Cloro-2-fluorofenil)piperidina es un compuesto químico que pertenece a la clase de derivados de piperidina. La piperidina es un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno. La presencia del grupo 5-cloro-2-fluorofenil unido al anillo de piperidina hace que este compuesto sea de particular interés en varios campos de investigación científica, incluyendo la química medicinal y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(5-Cloro-2-fluorofenil)piperidina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como 5-cloro-2-fluoroanilina y piperidina.
Formación de intermedio: La 5-cloro-2-fluoroanilina sufre una reacción de sustitución nucleofílica con piperidina para formar el intermedio deseado.
Ciclización: El intermedio se somete luego a ciclización bajo condiciones de reacción específicas para producir 4-(5-Cloro-2-fluorofenil)piperidina.
Métodos de producción industrial
En un entorno industrial, la producción de 4-(5-Cloro-2-fluorofenil)piperidina puede involucrar condiciones de reacción optimizadas como temperatura controlada, presión y el uso de catalizadores para mejorar el rendimiento y la pureza del producto final. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(5-Cloro-2-fluorofenil)piperidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de cloro o flúor pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
4-(5-Cloro-2-fluorofenil)piperidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Estudios biológicos: Se utiliza en el estudio de vías y mecanismos biológicos debido a su similitud estructural con moléculas biológicamente activas.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(5-Cloro-2-fluorofenil)piperidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. El mecanismo exacto puede variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-Clorofenil)piperidina
- 4-(3-Fluorofenil)piperidina
- 4-(2-Clorofenil)piperidina
Comparación
4-(5-Cloro-2-fluorofenil)piperidina es único debido a la presencia de átomos de cloro y flúor en el anillo fenilo, lo que puede influir en su reactividad y actividad biológica. En comparación con otros compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para aplicaciones de investigación e industriales específicas.
Propiedades
IUPAC Name |
4-(5-chloro-2-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRZODOFMWMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
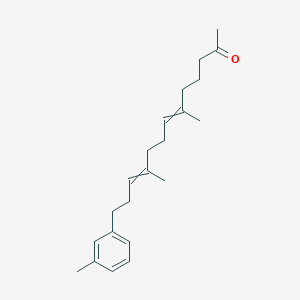

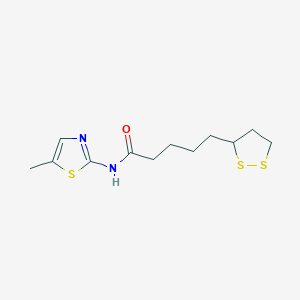
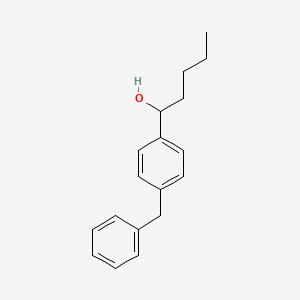
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
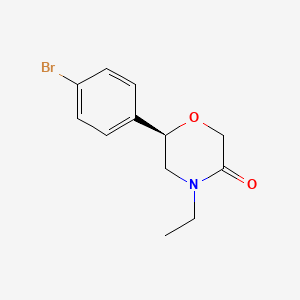
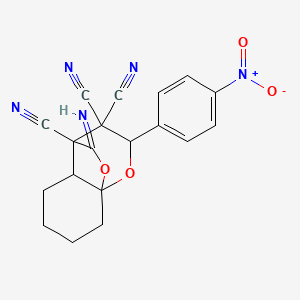
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
